molecular formula C15H17N3O2 B571996 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid CAS No. 1233025-87-0

2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid

Cat. No. B571996
CAS RN: 1233025-87-0
M. Wt: 271.32
InChI Key: GUJVKXQAQFUVKH-UHFFFAOYSA-N
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Description

“2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid” is an organic compound with the linear formula C15H17O2N3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(O)CC1=CC=C(C2=C1)N=CN=C2N3CCCCC3 . It has a molecular weight of 271.32.


Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties of this compound are not well-documented .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It is known to cause eye irritation (H319) and has specific precautionary statements associated with it .

Future Directions

Piperidine derivatives, such as “2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid”, have shown potential in various therapeutic applications . Future research could focus on exploring these potentials further .

properties

IUPAC Name

2-(4-piperidin-1-ylquinazolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(20)9-11-4-5-13-12(8-11)15(17-10-16-13)18-6-2-1-3-7-18/h4-5,8,10H,1-3,6-7,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJVKXQAQFUVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677483
Record name [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid

CAS RN

1233025-87-0
Record name [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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